molecular formula C16H10ClN3OS B14859783 3-(1,3-Benzthiazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone

3-(1,3-Benzthiazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone

Cat. No.: B14859783
M. Wt: 327.8 g/mol
InChI Key: CWHHYIPCJSPQII-UHFFFAOYSA-N
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Description

3-(1,3-Benzthiazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone is a heterocyclic compound that combines the structural features of benzothiazole and quinazolinone. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzthiazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone typically involves the condensation of 2-aminobenzothiazole with a suitable quinazolinone derivative. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzthiazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at the chloro position.

Scientific Research Applications

3-(1,3-Benzthiazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzthiazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzthiazol-2-yl)-7-chloro-2-methyl-4(3H)-quinazolinone is unique due to its combined structural features of benzothiazole and quinazolinone, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse scientific research applications further highlight its uniqueness.

Properties

Molecular Formula

C16H10ClN3OS

Molecular Weight

327.8 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-chloro-2-methylquinazolin-4-one

InChI

InChI=1S/C16H10ClN3OS/c1-9-18-13-8-10(17)6-7-11(13)15(21)20(9)16-19-12-4-2-3-5-14(12)22-16/h2-8H,1H3

InChI Key

CWHHYIPCJSPQII-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=NC4=CC=CC=C4S3

Origin of Product

United States

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